molecular formula C7H12O2 B2718082 3-(Tetrahydrofuran-2-yl)propanal CAS No. 2231-54-1

3-(Tetrahydrofuran-2-yl)propanal

Cat. No. B2718082
CAS RN: 2231-54-1
M. Wt: 128.171
InChI Key: HLTCUAKDVXMDQE-UHFFFAOYSA-N
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Description

“3-(Tetrahydrofuran-2-yl)propanal” is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16900 . The compound is also known by several synonyms, including “3-tetrahydrofuran-2-yl-propionaldehyde” and "2-<3-Oxo-propyl>-tetrahydrofuran" .


Synthesis Analysis

The synthesis of “3-(Tetrahydrofuran-2-yl)propanal” can be achieved through a selectivity-controllable hydrogen transfer reduction of α,β-unsaturated aldehydes . A series of high entropy catalysts containing inexpensive Cu, Co, Al, Ni, and Fe elements were prepared and employed to catalyze the hydrogen transfer reaction of furan-2-acrolein in alcoholic solvents . The catalyst exhibited outstanding performance, with more than 99.9% conversion and 93.3% selectivity to 2-furan propanol .


Molecular Structure Analysis

The molecular structure of “3-(Tetrahydrofuran-2-yl)propanal” is represented by the formula C7H12O2 . Unfortunately, the exact structure details such as the boiling point, melting point, and density are not available .


Chemical Reactions Analysis

In the presence of the CuCoAlNiFeOx catalyst, the furan ring-hydrogenated products “3-(Tetrahydrofuran-2-yl)propanal” and “3-(Tetrahydrofuran-2-yl)propan-1-ol” are mainly generated . The presence of metal Cu is advantageous for the hydrogenation of the side chain C-C and C-O bonds, while the reduced state Ni is responsible for the hydrogen transfer reduction of the furan ring .

Scientific Research Applications

Adhesive Polymer Development

  • 3-(Tetrahydrofuran-2-yl)propanal is utilized in the synthesis of monomers for adhesive polymers. These monomers demonstrate improved hydrolytic stability and possess adhesive properties useful in applications like dental etching without cytotoxic effects (Moszner et al., 2006).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of 3-(Tetrahydrofuran-2-yl)propanal, such as N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide, have been identified as potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators. These compounds are investigated for their potential to attenuate cognitive deficits in patients with schizophrenia (Shaffer et al., 2015).

Synthetic Chemistry

  • 3-(Tetrahydrofuran-2-yl)propanal is applied in various synthetic chemistry processes. For example, it is used in the introduction of THF-based acetal protecting groups for alcohols, providing a novel approach to transformations in organic synthesis (Das et al., 2007).

Chemical Compound Synthesis

  • This compound plays a role in the synthesis of heterocyclic derivatives, like tetrahydrofuran, dioxolane, and oxazoline derivatives, under oxidative carbonylation conditions. These derivatives are significant in the creation of various chemical structures (Bacchi et al., 2005).

Stereoisomeric Mixture Separation

  • It is used in the isolation of biologically active components from stereoisomeric mixtures, such as nafronyl-2-(diethylamino)ethyl 3-(naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoate. This process involves cross-current crystallization and chiral chromatography for pharmaceutical applications (Kiwala et al., 2016).

Catalysis

  • In catalysis, 3-(Tetrahydrofuran-2-yl)propanal derivatives are used in coupling reactions with methyl methacrylate and methacryl amide, catalyzed by Ruthenium complexes. This methodology is applied in the synthesis of pesticide leads (Hirano et al., 2017).

Organic Synthesis

  • It serves as a starting material for the preparation of 3-acylfurans, including perilla ketone, a compound with applications in flavor and fragrance industries (Inomata et al., 1979).

Fluorescent Biomarker Development

  • Derivatives of 3-(Tetrahydrofuran-2-yl)propanal, synthesized from industrial waste materials, have been explored as fluorescent biomarkers for biodiesel quality control, demonstrating low acute toxicity and potential environmental safety (Pelizaro et al., 2019).

Green Chemistry

  • In green chemistry, 3-(Tetrahydrofuran-2-yl)propanal is involved in the synthesis of 2-Methyl-tetrahydrofuran (2-MeTHF), a biomass-derived solvent. This solvent is used in processes involving organometallics, organocatalysis, and biotransformations (Pace et al., 2012).

Biofuel Research

  • The compound is also significant in biofuel research, where its derivatives, such as tetrahydrofuran, are considered promising future biofuels. These derivatives play a role as intermediates in the low-temperature oxidation of conventional hydrocarbon fuels (Giri et al., 2017).

Mechanism of Action

The mechanism of action involves a hydrogen transfer reaction of furan-2-acrolein in alcoholic solvents . The synergistic effect between the five different metal elements in the catalyst is crucial to the prominent catalytic activity .

Future Directions

The future directions in the study of “3-(Tetrahydrofuran-2-yl)propanal” could involve the development of more efficient catalysts for the hydrogen transfer reduction of α,β-unsaturated aldehydes . This could provide an economical and facile approach for the selective reduction of aromatic α,β-unsaturated aldehydes and biomass-derived furanic derivatives .

properties

IUPAC Name

3-(oxolan-2-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-1-3-7-4-2-6-9-7/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTCUAKDVXMDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2231-54-1
Record name 3-(oxolan-2-yl)propanal
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